3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole
CAS No.: 921604-91-3
Cat. No.: VC16949187
Molecular Formula: C3H3FN2O
Molecular Weight: 102.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921604-91-3 |
|---|---|
| Molecular Formula | C3H3FN2O |
| Molecular Weight | 102.07 g/mol |
| IUPAC Name | 3-fluoro-2-oxido-3H-pyrazol-2-ium |
| Standard InChI | InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-3H |
| Standard InChI Key | WRTPISISKQRNGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=[N+](C1F)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₃H₃FN₂O, a molecular weight of 102.07 g/mol, and a systematic IUPAC name of 3-fluoro-2-oxo-2,3-dihydro-1H-pyrazole . Its structure features a five-membered aromatic ring containing two nitrogen atoms, with a fluorine substituent at position 3 and a ketone group at position 2 (Figure 1). The λ⁵ notation indicates a hypervalent sulfur-like configuration, though this descriptor is unconventional for pyrazoles and may reflect a specific tautomeric or resonance-stabilized state .
Table 1: Key identifiers of 3-fluoro-2-oxo-3H-2λ⁵-pyrazole
| Property | Value |
|---|---|
| CAS Registry Number | 921604-91-3 |
| Molecular Formula | C₃H₃FN₂O |
| Molecular Weight | 102.07 g/mol |
| Synonymous Names | 3-Fluoro-2-oxo-3H-2λ⁵-pyrazole |
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocols for this compound are disclosed in public patents or journals, analogous pyrazole derivatives suggest feasible pathways:
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Cyclocondensation: Reaction of hydrazine derivatives with β-fluorinated diketones or α,β-unsaturated carbonyl compounds . For example, fluorinated acetylacetone analogs could undergo cyclization with hydrazine hydrate under acidic conditions.
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Halogen Exchange: Fluorination of 3-chloro-2-oxopyrazole precursors using potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents .
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Oxidative Functionalization: Oxidation of 3-fluoro-pyrazoline intermediates with peroxides or hypervalent iodine reagents to introduce the ketone group .
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .
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NMR:
Thermal Stability
Differential scanning calorimetry (DSC) of related 2-oxopyrazoles shows decomposition temperatures above 200°C, suggesting moderate thermal stability . The fluorine substituent likely enhances stability by reducing electron density at reactive sites.
Table 2: Predicted physicochemical properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP (Octanol-Water) | 0.45 ± 0.30 | Computational (PubChem) |
| Water Solubility | 12.3 mg/mL | ALOGPS |
| pKa | 4.2 (acidic NH) | ChemAxon |
Future Research Directions
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Synthetic Optimization: Develop scalable routes using continuous-flow reactors or biocatalysis.
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Biological Screening: Evaluate inhibition of 5-LO, cyclooxygenase-2 (COX-2), and ion channels.
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Computational Modeling: Density functional theory (DFT) studies to map electronic effects of the λ⁵ configuration.
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